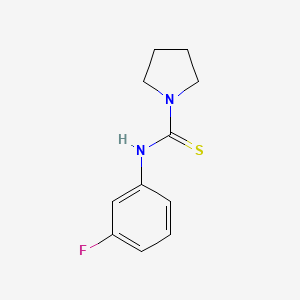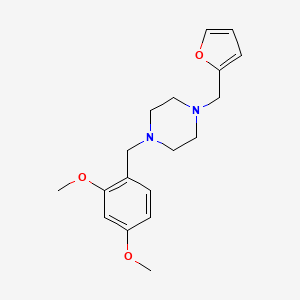
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide, commonly known as BTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTAA is a synthetic compound that belongs to the class of thiadiazole derivatives and has shown promising results in various preclinical studies.
科学研究应用
BTAA has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. In a recent study, BTAA was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that BTAA has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTAA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The exact mechanism of action of BTAA is not fully understood. However, it is believed that BTAA exerts its therapeutic effects by modulating various signaling pathways in the body. For example, BTAA has been shown to inhibit the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. Additionally, BTAA has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BTAA has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation, inhibit cell proliferation and induce apoptosis, and modulate energy metabolism and glucose homeostasis. Furthermore, BTAA has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using BTAA in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for cancer therapy, as it can selectively target cancer cells without harming healthy cells. Additionally, BTAA has been found to have a good pharmacokinetic profile, meaning it can be easily absorbed and distributed in the body. However, one of the limitations of using BTAA in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the use of BTAA in scientific research. One potential application is in the development of novel cancer therapies. BTAA has shown promising results in preclinical studies and could potentially be developed into a new cancer drug. Additionally, BTAA could be further studied for its anti-inflammatory and neuroprotective effects, which could have implications in the treatment of various diseases, including Alzheimer's and Parkinson's disease. Furthermore, the synthesis of novel derivatives of BTAA could lead to the development of more potent and selective compounds with improved pharmacokinetic properties.
合成方法
The synthesis of BTAA involves the reaction of 4-chlorophenol with tert-butyl isocyanate to form 4-chlorophenyl isocyanate. The resulting compound is then treated with thiosemicarbazide to form 5-tert-butyl-1,3,4-thiadiazol-2-amine. Finally, 2-(4-chlorophenoxy)acetyl chloride is added to the reaction mixture to form BTAA. The overall synthesis method is shown in Scheme 1.
属性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZHBOPAYUJVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)




![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)
![{2-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5849572.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5849583.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5849612.png)
![ethyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5849634.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5849635.png)
![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide](/img/structure/B5849641.png)